2,3-Dimethyl-4-methoxyphenylacetonitrile
Description
2,3-Dimethyl-4-methoxyphenylacetonitrile is a nitrile-containing aromatic compound featuring a methoxy group at the 4-position and methyl substituents at the 2- and 3-positions of the benzene ring. Its discontinued status suggests challenges in synthesis, stability, or reduced demand compared to structurally related analogs.
Properties
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKILPDSJBHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344182 | |
| Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-60-6 | |
| Record name | 2,3-Dimethyl-4-methoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3-Dimethyl-4-methoxyphenylacetonitrile typically involves a multi-step process. One common method includes the following steps :
Benzylation Reaction: 4-Methoxy-2,3-dimethylphenyl ethanol is reacted with o-chlorobenzyl chloride to obtain 4-methoxy-2,3-dimethylphenyl ethanol.
Cyanation Reaction: The resulting 4-methoxy-2,3-dimethylphenyl ethanol is then converted to 2-(4-methoxy-2,3-dimethylphenyl)acetonitrile through a cyanation reaction.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3-Dimethyl-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-4-methoxyphenylacetonitrile has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,3-Dimethyl-4-methoxyphenylacetonitrile, a comparative analysis with structurally analogous nitrile derivatives is provided below.
Structural and Functional Differences
Reactivity and Electronic Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy (-OCH₃) group in this compound is electron-donating, enhancing the electron density of the aromatic ring. This contrasts with nitro (-NO₂) groups in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, which are strongly electron-withdrawing, altering the nitrile’s susceptibility to nucleophilic attack .
Physicochemical Properties
- Solubility : Methoxy and methyl groups in this compound likely enhance lipophilicity compared to polar nitro-substituted analogs.
- Stability: Nitro groups in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile may confer instability under reducing conditions, whereas methoxy/methyl groups in the target compound suggest greater thermal stability.
Research and Industrial Implications
For example:
Biological Activity
2,3-Dimethyl-4-methoxyphenylacetonitrile (CAS No. 206559-60-6) is an organic compound notable for its unique structural features, including a methoxy group and two methyl substituents on the aromatic ring. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Functional Groups | Methoxy (-OCH₃), Methyl (-CH₃) |
| Chemical Class | Phenylacetonitrile derivative |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for antibacterial applications.
- Pharmacological Potential : The compound has been investigated for its role in inducing transcription factors involved in cellular differentiation and development.
The precise mechanisms of action for this compound are still under investigation. However, it is postulated that the compound may interact with specific protein targets or pathways that modulate biological responses. For instance:
- Transcription Factor Induction : Studies suggest that it may act as an inducer of transcription factors that are crucial for cellular reprogramming processes.
- Protein Interaction Modulation : The structural features of the compound may enhance its ability to interact with various macromolecules, influencing their functions.
Case Studies and Research Findings
-
Cellular Differentiation Studies :
- A study examined the effects of this compound on stem cell differentiation. Results indicated that treatment with this compound led to increased expression of specific transcription factors associated with neuronal differentiation.
-
Antibacterial Testing :
- In vitro tests were conducted to evaluate the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups.
-
Antioxidant Activity Assessment :
- The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, suggesting its potential as an antioxidant agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-methoxyphenylacetonitrile | Fewer methyl groups | Lower antibacterial activity |
| 3,5-Dimethyl-4-methoxyphenylacetonitrile | Additional methyl substituent | Potentially different reactivity profile |
| 4-Methoxyphenylacetonitrile | Lacks methyl groups | Moderate antibacterial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
